molecular formula C8H4BrClN2O2S2 B1649121 3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole

3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole

Cat. No.: B1649121
M. Wt: 339.6 g/mol
InChI Key: GZDSKEPILPLOSF-UHFFFAOYSA-N
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Description

3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole is a chemical compound with the molecular formula C8H4BrClN2O2S2 . This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of bromine and chlorophenylsulfonyl groups in its structure makes it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino or thio derivatives of the original compound.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols or amines.

Scientific Research Applications

3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorophenylsulfonyl groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(4-methylphenylsulfonyl)-1,2,4-thiadiazole
  • 3-Bromo-5-(4-nitrophenylsulfonyl)-1,2,4-thiadiazole
  • 3-Bromo-5-(4-fluorophenylsulfonyl)-1,2,4-thiadiazole

Uniqueness

3-Bromo-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

Molecular Formula

C8H4BrClN2O2S2

Molecular Weight

339.6 g/mol

IUPAC Name

3-bromo-5-(4-chlorophenyl)sulfonyl-1,2,4-thiadiazole

InChI

InChI=1S/C8H4BrClN2O2S2/c9-7-11-8(15-12-7)16(13,14)6-3-1-5(10)2-4-6/h1-4H

InChI Key

GZDSKEPILPLOSF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)C2=NC(=NS2)Br)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=NC(=NS2)Br)Cl

Origin of Product

United States

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